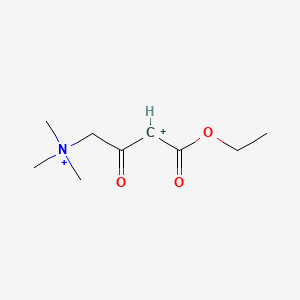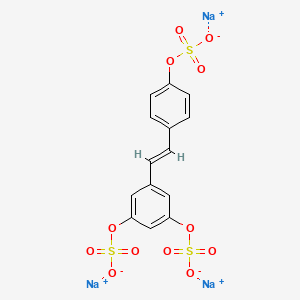
trans Resveratrol-3,4',5-trisulfate Trisodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans Resveratrol-3,4’,5-trisulfate Trisodium Salt: is a novel metabolite of resveratrol, a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. This compound is known for its potential therapeutic properties and is often used in scientific research due to its solubility in organic solvents and its activity against certain diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt typically involves the sulfonation of resveratrol. This process includes the reaction of resveratrol with sulfur trioxide or chlorosulfonic acid in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the trisulfate derivative .
Industrial Production Methods: : Industrial production of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: : trans Resveratrol-3,4’,5-trisulfate Trisodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidative products.
Reduction: Reduction reactions can convert the trisulfate groups to hydroxyl groups.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce resveratrol derivatives with hydroxyl groups .
Applications De Recherche Scientifique
trans Resveratrol-3,4’,5-trisulfate Trisodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis due to its solubility in organic solvents.
Biology: Studied for its potential activity against Alzheimer’s disease and other neurodegenerative conditions.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of trans Resveratrol-3,4’,5-trisulfate Trisodium Salt involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound can inhibit the activity of certain enzymes and transcription factors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.
trans-Resveratrol-3,4’,5-trimethoxystilbene: A natural analogue with similar biological activities.
trans-Resveratrol-3,4’,5-trisulfate: A closely related compound with similar chemical structure and properties
Uniqueness: : trans Resveratrol-3,4’,5-trisulfate Trisodium Salt is unique due to its enhanced solubility in organic solvents and its specific activity against certain diseases. Its trisulfate groups provide distinct chemical properties that differentiate it from other resveratrol derivatives .
Propriétés
Formule moléculaire |
C14H9Na3O12S3 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
trisodium;[4-[(E)-2-(3,5-disulfonatooxyphenyl)ethenyl]phenyl] sulfate |
InChI |
InChI=1S/C14H12O12S3.3Na/c15-27(16,17)24-12-5-3-10(4-6-12)1-2-11-7-13(25-28(18,19)20)9-14(8-11)26-29(21,22)23;;;/h1-9H,(H,15,16,17)(H,18,19,20)(H,21,22,23);;;/q;3*+1/p-3/b2-1+;;; |
Clé InChI |
FHTZEDSDNIFGEW-YOTINIEPSA-K |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)


![1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
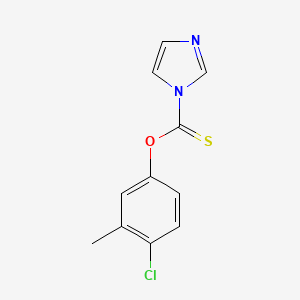
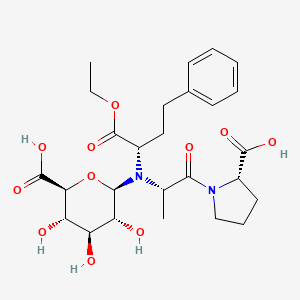
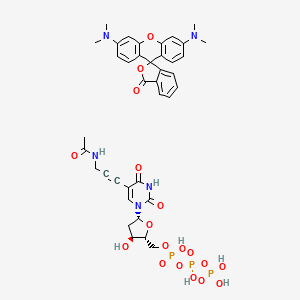

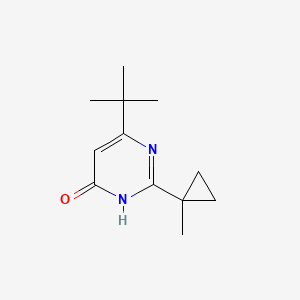
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)
